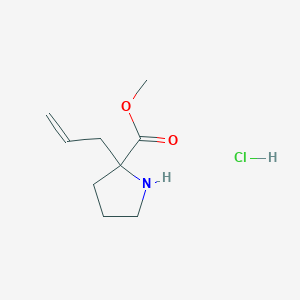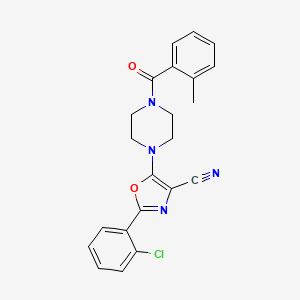
2-(2-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile often involves multi-step protocols yielding products with complex structures. For instance, the synthesis of related compounds has been achieved through reactions involving ester ethoxycarbonylhydrazones with primary amines or via condensation reactions between carbamimide and specific acids in the presence of activating agents, indicating a versatile approach to obtaining structurally complex piperazine derivatives with oxazole rings (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been characterized using techniques such as IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These studies reveal detailed insights into the molecular geometry, confirming the presence of specific functional groups and the overall three-dimensional arrangement of atoms within the molecules (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds similar to 2-(2-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile exhibit a range of chemical behaviors, including reactions with amines to form Schiff bases or undergoing cyclization to yield heterocyclic structures. These reactions underline the reactivity of the oxazole and piperazine moieties, suggesting potential for further chemical modifications (Wujec & Typek, 2023).
Physical Properties Analysis
The physical properties of such compounds can be assessed through their solubility, melting points, and crystalline structures. Single-crystal X-ray diffraction provides valuable data on the crystalline structure, which is crucial for understanding the material's physical characteristics and its potential applications in solid-state chemistry (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific types of chemical reactions, are essential for understanding the compound's behavior in chemical syntheses and potential applications. For example, the presence of the oxazole ring and piperazine unit suggests a compound that could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry (Koksal et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structures similar to "2-(2-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" have been synthesized and studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, Bektaş et al. (2007) and Mhaske et al. (2014) report on the synthesis of novel derivatives and their screening for antimicrobial activities. These studies highlight the chemical's utility in developing new therapeutic agents with potential applications in combating infectious diseases (Bektaş et al., 2007) (Mhaske et al., 2014).
Antifungal and Anticancer Compounds
Further research into similar compounds has been directed towards their antifungal and anticancer properties, as demonstrated by Volkova et al. (2020) who synthesized a novel potential antifungal compound and characterized its physicochemical properties. This type of research is crucial for the development of new drugs and treatments, underscoring the compound's relevance in pharmacological investigations (Volkova et al., 2020).
Molecular Docking Studies
Molecular docking studies, such as those conducted by Karayel (2021), offer insights into the molecular interactions and stability of these compounds, furthering our understanding of their potential as EGFR inhibitors in cancer therapy. Such studies are pivotal for the rational design of drugs, enabling the identification of compounds with high specificity and efficacy against various targets (Karayel, 2021).
Chemical Synthesis and Modification
The research by Spencer et al. (2012) into the microwave-mediated synthesis and modification of a chemical library related to 5-aminooxazole-4-carbonitrile derivatives underlines the importance of these compounds in the development of new chemical entities. This approach is valuable for the rapid synthesis and testing of a wide range of compounds for various biological activities (Spencer et al., 2012).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-2-3-7-16(15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-8-4-5-9-18(17)23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANPQUKQIMIRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


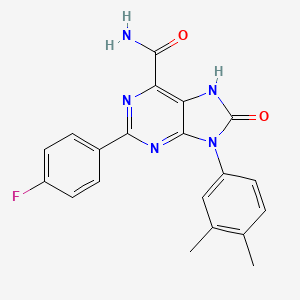

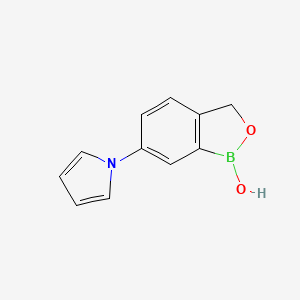
![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
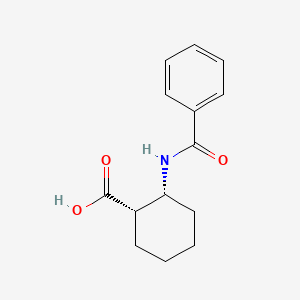
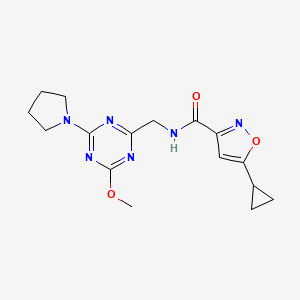
![1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2498927.png)
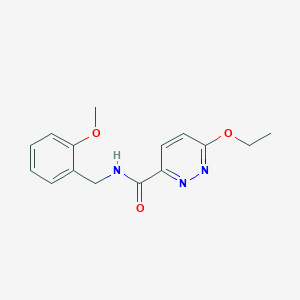
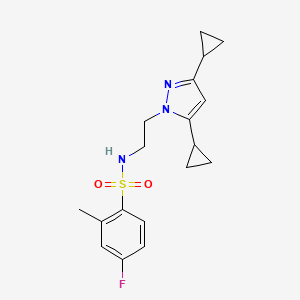
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
